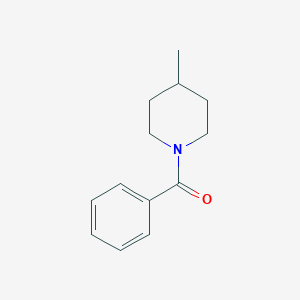

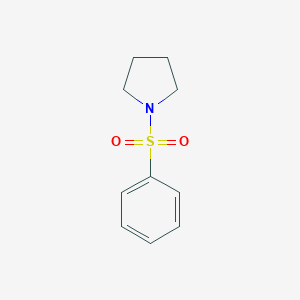

1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

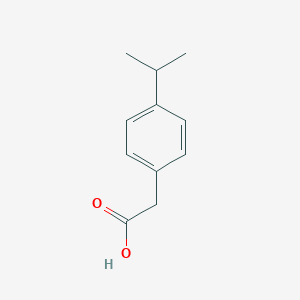

1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone, also known as CPP or CPP-109, is a novel compound that has been extensively studied for its potential use in treating addiction disorders. CPP is a derivative of the opioid receptor antagonist ketamine, and it has been found to be effective in reducing drug-seeking behavior in preclinical studies. In

Wirkmechanismus

1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a key role in learning and memory processes. By blocking the NMDA receptor, this compound can reduce the reinforcing effects of drugs of abuse and prevent relapse. This compound also acts on other neurotransmitter systems, such as dopamine and serotonin, which are involved in reward and motivation processes.

Biochemical and Physiological Effects:

This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This compound has also been found to increase the number of dendritic spines, which are small protrusions on the surface of neurons that are involved in synaptic communication. These effects suggest that this compound may have neuroprotective and neuroplasticity-promoting properties.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone is that it has a relatively long half-life, which allows for less frequent dosing in animal studies. However, one limitation is that this compound can have sedative effects at high doses, which can confound behavioral experiments. Additionally, this compound can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.

Zukünftige Richtungen

For research on 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone include the development of more potent and selective NMDA receptor antagonists, as well as the investigation of its potential for the treatment of other addiction disorders.

Synthesemethoden

The synthesis of 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone involves the reaction of 4-cyclopentylbenzaldehyde with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form this compound. The synthesis of this compound is relatively straightforward and can be achieved in a few steps with high yields.

Wissenschaftliche Forschungsanwendungen

1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone has been extensively studied for its potential use in treating addiction disorders, particularly cocaine and nicotine addiction. Preclinical studies have shown that this compound can reduce drug-seeking behavior and relapse in animal models of addiction. This compound has also been found to enhance extinction learning, which is the process by which an individual learns to suppress a previously learned behavior. This makes this compound a promising candidate for the treatment of addiction disorders.

Eigenschaften

CAS-Nummer |

19909-06-9 |

|---|---|

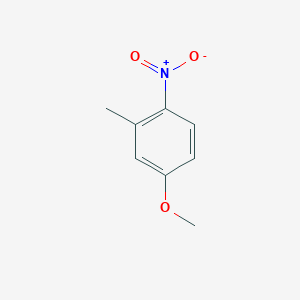

Molekularformel |

C18H26N2O |

Molekulargewicht |

286.4 g/mol |

IUPAC-Name |

1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone |

InChI |

InChI=1S/C18H26N2O/c1-19-10-12-20(13-11-19)14-18(21)17-8-6-16(7-9-17)15-4-2-3-5-15/h6-9,15H,2-5,10-14H2,1H3 |

InChI-Schlüssel |

LBQKSSNZFPMEQF-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3CCCC3 |

Kanonische SMILES |

CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3CCCC3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.